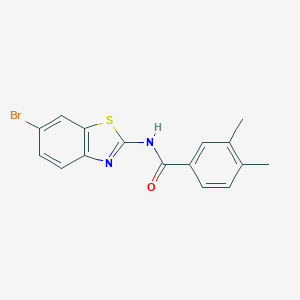![molecular formula C21H20INO5 B443251 ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE](/img/structure/B443251.png)
ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is characterized by its unique combination of ethoxy, iodo, and indole groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE typically involves multiple steps, starting with the preparation of the indole derivative. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Iodo Group: Iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS) under controlled conditions.
Ethoxy Group Addition: This step involves the ethylation of the phenolic hydroxyl group using ethyl iodide or ethyl bromide in the presence of a base.
Final Coupling: The final step involves coupling the indole derivative with ethyl bromoacetate in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
化学反応の分析
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions, leading to a variety of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling, facilitated by palladium catalysts, to form complex biaryl structures.
科学的研究の応用
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules, making it a valuable tool in the study of biological pathways and mechanisms.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels. The exact pathways and targets depend on the specific biological context and the derivative being studied.
類似化合物との比較
Ethyl {2-ethoxy-6-iodo-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: A structural analog with different biological activities.
The uniqueness of ETHYL 2-{2-ETHOXY-6-IODO-4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)METHYL]PHENOXY}ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
特性
分子式 |
C21H20INO5 |
|---|---|
分子量 |
493.3g/mol |
IUPAC名 |
ethyl 2-[2-ethoxy-6-iodo-4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C21H20INO5/c1-3-26-18-11-13(10-16(22)20(18)28-12-19(24)27-4-2)9-15-14-7-5-6-8-17(14)23-21(15)25/h5-11H,3-4,12H2,1-2H3,(H,23,25)/b15-9- |
InChIキー |
SRSPFZYWVFPJMH-DHDCSXOGSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C3=CC=CC=C3NC2=O)I)OCC(=O)OCC |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)I)OCC(=O)OCC |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C2C3=CC=CC=C3NC2=O)I)OCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-ethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443174.png)
![Cyclohexyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B443175.png)
![3-(2,6-dichlorophenyl)-N-[2-({[3-(2,6-dichlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)ethyl]-5-methylisoxazole-4-carboxamide](/img/structure/B443177.png)
![isopropyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443178.png)
![Methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443179.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B443184.png)




![ETHYL 5-[(DIETHYLAMINO)CARBONYL]-2-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B443191.png)
